7-(4-acetylpiperazine-1-carbonyl)-5-allyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
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Description
7-(4-acetylpiperazine-1-carbonyl)-5-allyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C22H23N5O3 and its molecular weight is 405.458. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is poly ADP-ribose polymerases (PARP)-1 . PARP-1 is a key enzyme involved in DNA repair and genomic stability .
Mode of Action
The compound interacts with PARP-1, inhibiting its activity .
Biochemical Pathways
The inhibition of PARP-1 affects the DNA repair pathway. When PARP-1 is inhibited, DNA damage accumulates in the cell, leading to cell death . This is particularly effective in cancer cells that are deficient in certain DNA repair mechanisms, such as BRCA-1 deficient cells .
Pharmacokinetics
The compound’s inhibitory effects on parp-1 enzyme and cellular inhibitory effects against brca-1 deficient cells have been evaluated .
Result of Action
The compound’s action results in the inhibition of PARP-1, leading to the accumulation of DNA damage and cell death . This makes it a potential therapeutic agent for certain types of cancer, particularly those with deficiencies in DNA repair mechanisms .
Properties
IUPAC Name |
7-(4-acetylpiperazine-1-carbonyl)-2-phenyl-5-prop-2-enylpyrazolo[4,3-c]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3/c1-3-9-24-14-18(21(29)26-12-10-25(11-13-26)16(2)28)20-19(15-24)22(30)27(23-20)17-7-5-4-6-8-17/h3-8,14-15H,1,9-13H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWTUJSBMQZHAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.